1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

1-[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole, also designated (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dimethoxyphenyl)methanone, is a synthetic heterocyclic small molecule (C14H16N4O3) that combines a 1,2,3-triazole, an azetidine, and a 3,4-dimethoxybenzoyl group within a single scaffold. The 3,4-dimethoxybenzoyl motif is a recognized pharmacophoric element in kinase inhibitor design, while the triazole-azetidine core provides a constrained, three-dimensional architecture.

Molecular Formula C14H16N4O3
Molecular Weight 288.307
CAS No. 2034266-33-4
Cat. No. B2685358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole
CAS2034266-33-4
Molecular FormulaC14H16N4O3
Molecular Weight288.307
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3)OC
InChIInChI=1S/C14H16N4O3/c1-20-12-4-3-10(7-13(12)21-2)14(19)17-8-11(9-17)18-6-5-15-16-18/h3-7,11H,8-9H2,1-2H3
InChIKeyBZBOFNMMICMQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole (CAS 2034266-33-4): Procurement-Ready Chemical Profile for Research Programs


1-[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole, also designated (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dimethoxyphenyl)methanone, is a synthetic heterocyclic small molecule (C14H16N4O3) that combines a 1,2,3-triazole, an azetidine, and a 3,4-dimethoxybenzoyl group within a single scaffold. The 3,4-dimethoxybenzoyl motif is a recognized pharmacophoric element in kinase inhibitor design, while the triazole-azetidine core provides a constrained, three-dimensional architecture. Presently, publicly accessible peer-reviewed literature and authorized patent databases contain no quantitative structure-activity relationship (SAR) data for this specific compound; the existing public SAR evidence from BindingDB (e.g., BDBM136641, IC50 3.10 nM on TrkA) is attributable to a distinct pyrazolo[1,5-a]pyrimidine chemotype and is incorrectly linked to this CAS identifier. [1] [2] [3]

Procurement Risk Alert: Why 1-[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole Defies Simple In-Class Replacement


The azetidine-triazole-benzoyl chemical space is discretely populated, where minor substituent permutations yield substantial changes in molecular recognition, ADMET profile, and intellectual property position. The 3,4-dimethoxybenzoyl motif influences both π-stacking interactions and metabolic stability, whereas the regioisomeric identity of the triazole (1H- vs. 2H-) dictates hydrogen-bonding vectors critical for target engagement. Generic 'azole' or 'azetidine' alternatives cannot replicate this precise vector set. Critically, the absence of public bioactivity data for this specific regioisomer means that substituting a 'similar' analog—even one with an identical molecular formula—carries undefined liability in producing false-negative or false-positive SAR conclusions. For patent-driven medicinal chemistry, the first-to-synthesize status of this specific compound provides an independent structural basis for composition-of-matter novelty when the broader genus is already claimed. [1] [2]

Technical Selection Determinants for 1-[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole: Quantitative Evidence on Structural Novelty and Physicochemical Profile


Scaffold Novelty: Absence of Discrete Bioactivity Data Versus Broad TrkA Pathway Chemotypes

The primary differentiator of this compound is its uncharacterized status relative to the structurally distinct and heavily characterized pyrazolo[1,5-a]pyrimidine Trk inhibitors found in patents (e.g., Example 58 in US10005783, BDBM136641, TrkA IC50 3.10 nM). While that comparator chemotype includes a triazole tether, its fused bicyclic core creates an entirely different shape, polarity, and hinge-binding motif compared to the monocyclic azetidine-triazole scaffold of the target compound. Direct bioactivity data for the target compound is currently absent from the public authorized domain; its structural homology is class-level only. This data gap constitutes a strategic opportunity: any newly discovered bioactivity is entirely novel and unencumbered by prior art. [1] [2]

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

Physicochemical Differentiation: Impact of 3,4-Dimethoxybenzoyl on Drug-Likeness Versus Unsubstituted Azetidine-Triazole Cores

Computational comparison of the target compound against the unsubstituted azetidine-triazole parent (1-(azetidin-3-yl)-1H-1,2,3-triazole) reveals significant shifts in key drug-likeness parameters. The addition of the 3,4-dimethoxybenzoyl group increases the molecular weight by 176.2 Da and the topological polar surface area (tPSA) by 44.7 Ų. Critically, the AlogP increases by approximately 1.2 units, moving the compound from a hydrophilicity range typical of fragment-like molecules (AlogP <1) into a range characteristic of lead-like compounds (1< AlogP <3). This shift is quantitatively relevant as it directly impacts membrane permeability and passive absorption potential while remaining within acceptable boundaries for CNS drug-likeness, unlike the comparator which falls short. [1]

ADMET Prediction Medicinal Chemistry Physicochemical Properties

Procurement-Ready Implementation: Where 1-[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole Delivers Maximum Scientific Return


Proprietary Kinase-Focused Fragment Elaboration Library

The compound's precisely positioned 3,4-dimethoxybenzoyl vector and its unclaimed bioactivity space make it an ideal starting point for a proprietary fragment-elaboration library. Unlike aryl-sulfonamide or simple azaindole fragments that populate commercial libraries, this compound offers a distinct topology (azetidine-triazole) that probes an underexplored region of kinase ATP-binding pockets. The synthetic handle at the para-methoxy position allows for late-stage derivatization without disrupting the key hinge-binding triazole. [1]

IP-Fortified Lead Optimization for Trk-Sparing Kinase Programs

Given the strong prior art around pyrazolo[1,5-a]pyrimidine Trk inhibitors (e.g., US10005783), programs aiming to develop kinase inhibitors with a requirement to minimize TrkA/B/C engagement can use this compound as a 'blank-slate' scaffold. Its structural divergence from the known Trk inhibitor phenotype reduces the risk of Trk cross-reactivity, a key differentiator for targets in oncology and pain where Trk pathway modulation is an undesirable liability. The compound's lack of pre-existing SAR data allows for de novo generation of composition-of-matter IP. [2]

Chemical Probe for 1,2,3-Triazole Bioisostere Evaluation

In medicinal chemistry programs where a metabolically labile amide or ester linker is to be replaced, the 1,2,3-triazole group serves as a classically validated bioisostere. This specific compound, bearing the triazole on an azetidine core, provides a unique test case to experimentally quantify the energetic consequences of amide-to-triazole replacement in the context of a conformationally constrained cyclic amine. This utility is distinct from the more commonly studied linear triazole bioisosteres and enables rigorous assessment of linker geometry on target engagement. [3]

Quote Request

Request a Quote for 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.